6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol
Description
Chemical Structure and Properties
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol (CAS: 1823365-87-2) is a halogenated benzyl alcohol derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol. Its structure comprises a benzyl alcohol backbone substituted with chlorine at position 2, fluorine at position 3, and an allyloxy group (-OCH₂CHCH₂) at position 6 . The compound is typically a solid (exact appearance unspecified) and is utilized in research and industrial applications, particularly as an intermediate in synthesizing bioactive molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors .
Synthesis The synthesis involves alkylation of phenolic precursors with allyl bromide to install the allyloxy group, followed by electrophilic aromatic substitution to introduce halogens. For example, nitration of allyloxy derivatives (e.g., 3a–d in ) occurs preferentially at the ortho position to the allyloxy group due to electronic shielding effects .
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-8(12)10(11)7(9)6-13/h2-4,13H,1,5-6H2 |
InChI Key |
SSKYARXTAFHJBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)F)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the allylation of 2-chloro-3-fluorobenzyl alcohol using allyl bromide in the presence of a strong base such as sodium hydride. This reaction is usually conducted in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in DMF for azide substitution.
Major Products
Oxidation: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzaldehyde or 6-(Allyloxy)-2-chloro-3-fluorobenzoic acid.
Reduction: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzyl alkane.
Substitution: Formation of 6-(Allyloxy)-2-azido-3-fluorobenzyl Alcohol.
Scientific Research Applications
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol depends on its interaction with molecular targets. The presence of the allyloxy, chloro, and fluoro groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Differences
Physical Properties and Stability
- Melting Points: Limited data, but dichloro analogs (e.g., 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol) are solids, while methoxy derivatives (e.g., 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol) are liquids .
- Purity and Handling: Most compounds are available at 95–97% purity.
Biological Activity
6-(Allyloxy)-2-chloro-3-fluorobenzyl alcohol is an organic compound characterized by its unique chemical structure, which includes a benzyl alcohol moiety substituted with an allyloxy group, chlorine, and fluorine atoms. Its molecular formula is C₁₀H₁₀ClF O₂, and it has a molecular weight of approximately 216.64 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- CAS Number: 1379295-48-3
- IUPAC Name: (6-(allyloxy)-2-chloro-3-fluorophenyl)methanol
- Molecular Weight: 216.64 g/mol
Antimicrobial Activity
Research indicates that this compound may exhibit enhanced antibacterial activity. The presence of the allyloxy group and halogen substituents can influence the compound's interaction with bacterial cell membranes, potentially leading to increased efficacy against certain bacterial strains. Comparative studies with structurally similar compounds suggest that variations in substituents significantly affect biological activity.
The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The chlorinated and fluorinated groups may enhance lipophilicity, allowing better penetration into bacterial cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for other similar compounds.
- Another investigation reported its effectiveness against Escherichia coli, indicating broad-spectrum antibacterial properties.
-
Structure-Activity Relationship (SAR) Analysis:
- A SAR analysis compared various derivatives of benzyl alcohols, highlighting how the introduction of allyloxy and halogen groups significantly enhances antibacterial potency.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-6-fluorobenzyl alcohol | Lacks allyloxy group | Primarily used as an intermediate in synthesis |
| 6-(Allyloxy)-2,3-dichlorobenzyl alcohol | Contains two chlorine atoms | Exhibits enhanced antibacterial activity |
| 4-(Allyloxy)-2-chlorophenol | Chlorine at different position | Known for antiseptic properties |
| 4-Fluoro-2-methylbenzyl alcohol | Different fluorine substitution | Used in pharmaceuticals targeting neurological disorders |
This table illustrates how structural variations influence biological activity and synthetic utility, underscoring the uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
